molecular formula C18H20N4OS B2816371 4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851980-66-0

4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2816371
CAS No.: 851980-66-0
M. Wt: 340.45
InChI Key: VUYFIRAJQCLWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dimethylamino group and a benzo[d]thiazole moiety, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4,5-dimethylbenzo[d]thiazol-2-ylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(dimethylamino)-N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-11-5-10-15-16(12(11)2)19-18(24-15)21-20-17(23)13-6-8-14(9-7-13)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYFIRAJQCLWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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